molecular formula C8H6N2O4S B3278256 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid CAS No. 674773-14-9

5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid

Cat. No.: B3278256
CAS No.: 674773-14-9
M. Wt: 226.21 g/mol
InChI Key: KNPBNTMMZCNVIE-UHFFFAOYSA-N
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Description

5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid is a chemical compound with the molecular formula C8H6N2O4S and a molecular weight of 226.21 g/mol . This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its functional groups, including an amino group, a carboxylic acid group, and a cyano group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The amino, carboxylic acid, and cyano groups are introduced through various substitution reactions. For example, nitration followed by reduction can introduce the amino group, while carboxylation reactions can introduce the carboxylic acid group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to various substituted thiophene derivatives.

Scientific Research Applications

5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate: This compound has similar functional groups but differs in the ester group attached to the thiophene ring.

    Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate: Another similar compound with an ethyl ester group.

Uniqueness

5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid is unique due to its combination of functional groups and the presence of the thiophene ring. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

5-amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c9-2-4-3(1-5(11)12)6(8(13)14)15-7(4)10/h1,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPBNTMMZCNVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=C1C#N)N)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid
Reactant of Route 2
5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid
Reactant of Route 3
5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid
Reactant of Route 4
5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid
Reactant of Route 5
5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid
Reactant of Route 6
5-Amino-2-carboxy-4-cyano-3-thiopheneacetic Acid

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